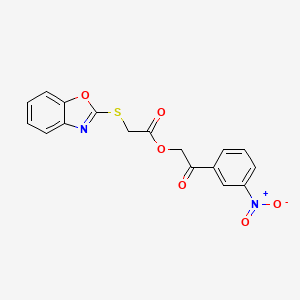
2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been studied to understand its biochemical and physiological effects. This compound has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate have been studied in various in vitro and in vivo models. This compound has been reported to exhibit neuroprotective effects in in vitro models of neurodegenerative diseases, such as Alzheimer's disease. This compound has also been reported to exhibit anti-inflammatory and antioxidant effects in in vivo models.
実験室実験の利点と制限
One of the advantages of using 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate in lab experiments is its potential applications in fluorescence imaging and drug discovery. This compound can be utilized for imaging purposes due to its fluorescence properties, and its inhibitory activity against certain enzymes can be utilized for the development of new drugs. One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate. One direction is the development of new drugs based on the inhibitory activity of this compound against certain enzymes. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the fluorescence properties of this compound can be further studied for its potential applications in imaging and sensing. Finally, the potential toxicity of this compound can be further studied to understand its safety profile.
Conclusion:
In conclusion, 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential applications in fluorescence imaging and drug discovery, and its future directions include the development of new drugs, optimization of the synthesis method, and further study of its fluorescence properties and potential toxicity.
合成法
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been reported in the literature using different methods. One of the methods involves the condensation of 2-aminothiophenol with 3-nitrobenzaldehyde in the presence of acetic anhydride to form 2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate. Another method involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride in the presence of triethylamine to form the desired compound.
科学的研究の応用
2-(3-nitrophenyl)-2-oxoethyl (1,3-benzoxazol-2-ylthio)acetate has been studied for its potential applications in various fields of scientific research. One of the potential applications of this compound is in the field of fluorescence imaging. This compound has been reported to exhibit fluorescence properties, which can be utilized for imaging purposes. Another potential application of this compound is in the field of drug discovery. This compound has been reported to exhibit inhibitory activity against certain enzymes, which can be utilized for the development of new drugs.
特性
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c20-14(11-4-3-5-12(8-11)19(22)23)9-24-16(21)10-26-17-18-13-6-1-2-7-15(13)25-17/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMAZAUEMSUXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Nitrophenyl)-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6138660.png)
![3-(2-methoxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6138675.png)
![4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6138676.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6138684.png)
![N-(2-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6138689.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6138699.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6138707.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-bromobenzamide](/img/structure/B6138729.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6138736.png)

![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)
![3-(1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6138765.png)